

Structure-activity relationship (SAR) studies of 7-Bromomethyl-2-methylindazole analogs

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Compound of Interest

Compound Name: 7-Bromomethyl-2-methylindazole

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A Comparative Guide to 3-Substituted Indazole Analogs as Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Aurora kinase family, comprising Aurora A, B, and C, are crucial regulators of mitosis. Their overexpression is implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention.^{[1][2]} The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several indazole-containing compounds approved as kinase inhibitors for cancer treatment.^[3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a series of 3-substituted indazole analogs as potent and selective Aurora kinase inhibitors, comparing their performance against established inhibitors.

The Indazole Scaffold: A Versatile Core for Kinase Inhibition

The indazole core, a bicyclic heteroaromatic system, offers a versatile platform for designing kinase inhibitors. Its unique structure allows for diverse substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.^[3] This guide focuses on a series of 3-substituted indazole derivatives that have been systematically evaluated for their inhibitory activity against Aurora kinases A and B.

Structure-Activity Relationship (SAR) of 3-Substituted Indazole Analogs

A study by Hsieh et al. provides a clear illustration of the SAR of 3-substituted indazole derivatives as Aurora kinase inhibitors.[\[1\]](#) The general structure of the investigated compounds features a 3-aminoindazole core with various substituents.

Key Structural Features and Their Impact on Activity:

- **3-Amino Group:** The amino group at the 3-position of the indazole ring is a critical pharmacophore, often involved in hydrogen bonding interactions within the kinase hinge region.
- **Substituents at the 5-Position:** Modifications at this position have been shown to significantly influence potency and selectivity.
- **Substituents on the 3-Anilino Moiety:** The nature and position of substituents on the aniline ring attached to the 3-amino group play a crucial role in modulating the inhibitory activity.

The following table summarizes the in vitro inhibitory activities of a selection of 3-substituted indazole analogs against Aurora A and B kinases, as well as their anti-proliferative activity in the HCT116 human colon cancer cell line.

Compound	R1	R2	Aurora A IC50 (µM)	Aurora B IC50 (µM)	HCT116 IC50 (µM)
17	H	4-COOH	0.026	0.015	0.1
21	H	3-SO ₂ NH ₂	>10	0.08	0.5
30	5-Cl	4-COOH	0.01	>10	0.2

Data synthesized from Hsieh et al. (2016).[\[1\]](#)

Analysis of SAR:

- Compound 17, a dual Aurora A and B inhibitor, features a carboxylic acid group at the 4-position of the aniline ring. This acidic moiety likely forms key interactions in the ATP-binding pocket of both kinases.[\[1\]](#)
- Compound 21 demonstrates selectivity for Aurora B. The sulfonamide group at the 3-position of the aniline ring appears to favor binding to Aurora B over Aurora A.[\[1\]](#)
- Compound 30 exhibits high selectivity for Aurora A. The combination of a chlorine atom at the 5-position of the indazole ring and a carboxylic acid at the 4-position of the aniline ring results in potent and selective inhibition of Aurora A.[\[1\]](#) Computational modeling suggests that the isoform selectivity can be attributed to interactions with specific residues in the Aurora kinase binding pocket, such as Arg220, Thr217, or Glu177.[\[1\]](#)

Comparison with Alternative Aurora Kinase Inhibitors

To contextualize the performance of the 3-substituted indazole analogs, it is essential to compare them with established Aurora kinase inhibitors that possess different chemical scaffolds.

Inhibitor	Scaffold	Aurora A IC50 (nM)	Aurora B IC50 (nM)	Aurora C IC50 (nM)	Clinical Development Status
Danusertib (PHA-739358)	Pyrrolo-pyrazole	13	79	61	Phase II trials completed [4]
Tozaserib (VX-680)	Aminopyrazole	0.6	18	4.6	Phase II trials terminated [5]
AT9283	Pyrazol-4-yl Urea	3	1.1	-	Phase I/II trials completed [6] [7]

Data compiled from multiple sources.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

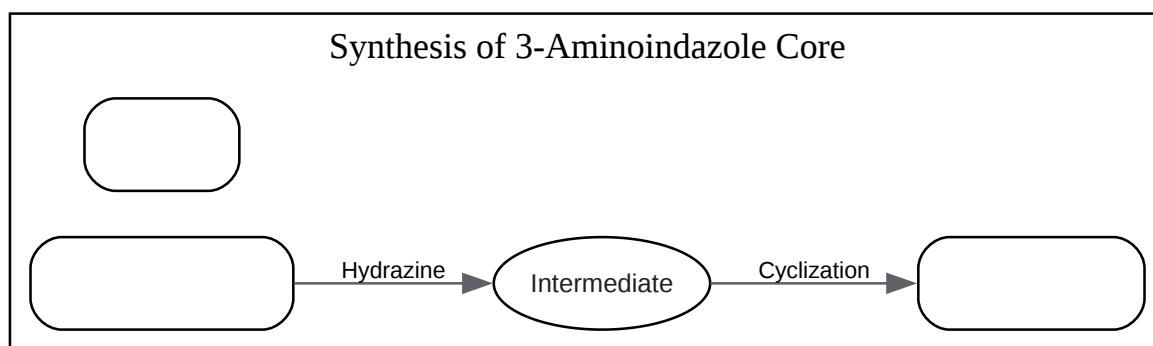
Comparative Insights:

- Potency: While the indazole analogs from the Hsieh et al. study show potent activity in the nanomolar to low micromolar range, established inhibitors like Tozasertib and AT9283 exhibit even greater potency, with IC₅₀ values in the low nanomolar range.[1][8][10]
- Selectivity: The indazole series offers the advantage of tunable selectivity, with specific analogs demonstrating preference for either Aurora A or Aurora B.[1] In contrast, Danusertib, Tozasertib, and AT9283 are generally considered pan-Aurora kinase inhibitors, although they may exhibit some degree of selectivity.[4][8][10]
- Clinical Status: The comparator compounds have progressed to clinical trials, providing valuable data on their safety and efficacy in humans. However, some trials have been terminated due to toxicity or lack of efficacy, highlighting the challenges in developing successful Aurora kinase inhibitors.[5] The clinical potential of the specific 3-substituted indazole analogs discussed here has not yet been reported.

Experimental Protocols

Synthesis of 3-Amino-1H-indazole Core

A general and efficient method for the synthesis of 3-aminoindazoles involves the reaction of 2-bromobenzonitriles with hydrazine, followed by a cyclization step.[12]



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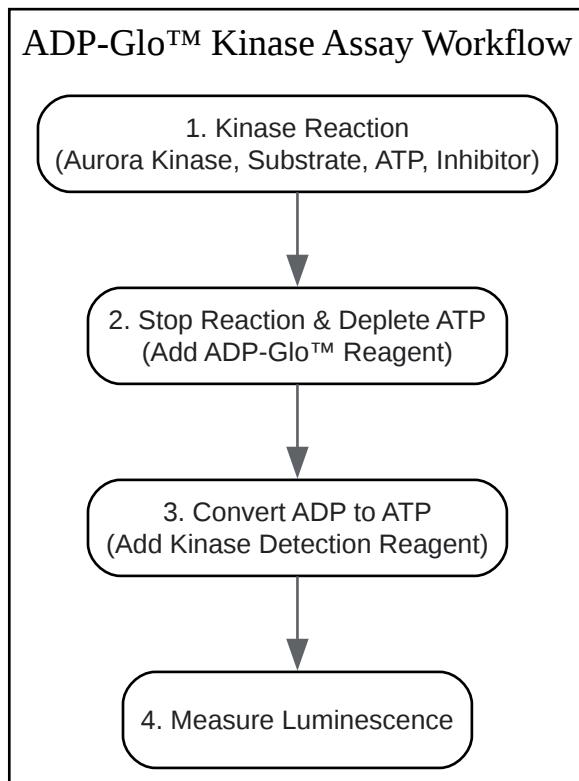
Caption: General synthetic scheme for the 3-aminoindazole core.

Step-by-Step Protocol:

- Reaction Setup: In a sealed tube, combine 2-bromobenzonitrile (1.0 eq) and hydrazine hydrate (2.0 eq) in a suitable solvent such as n-butanol.
- Heating: Heat the reaction mixture at 120-140 °C for 12-24 hours.
- Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent like ethyl acetate.
- Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-1H-indazole.

Aurora Kinase Enzymatic Assay (ADP-Glo™ Assay)

The inhibitory activity of the compounds against Aurora kinases can be determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay (Promega).[\[12\]](#)[\[13\]](#) [\[14\]](#)[\[15\]](#) This assay measures the amount of ADP produced during the kinase reaction.



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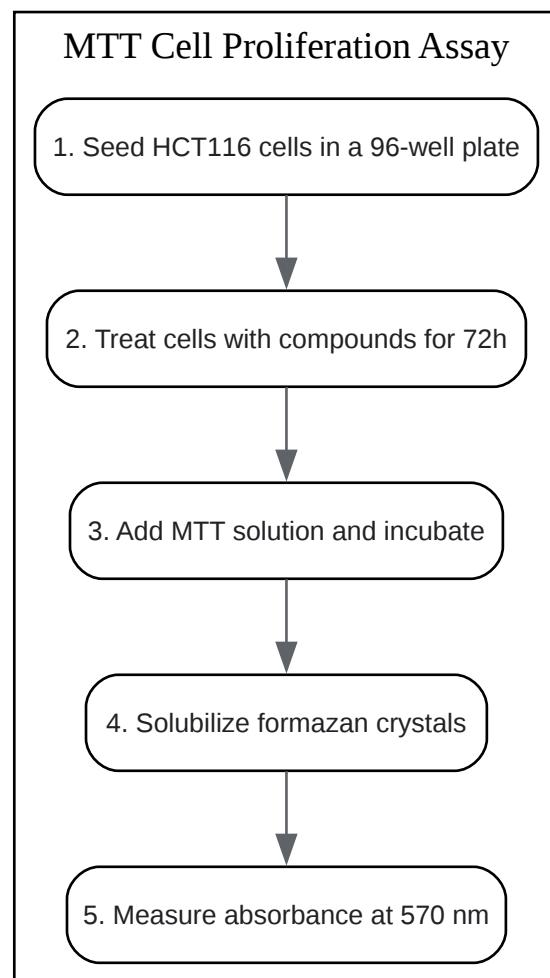
Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

- Kinase Reaction: In a 96-well plate, set up the kinase reaction containing Aurora A or B kinase, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations.[16] Incubate at 30°C for a defined period (e.g., 60 minutes).[12]
- Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14] Incubate at room temperature for 40 minutes.[12]
- ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.[14] Incubate at room temperature for 30 minutes.[12]
- Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a relevant cancer cell line, such as HCT116.[3][17][18][19]



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